![molecular formula C21H21N7O B2632951 (1H-indol-3-yl)(4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazin-1-yl)methanone CAS No. 1040649-84-0](/img/structure/B2632951.png)
(1H-indol-3-yl)(4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazin-1-yl)methanone
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Description
(1H-indol-3-yl)(4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazin-1-yl)methanone is a novel compound that has gained attention in scientific research due to its potential therapeutic applications.
Scientific Research Applications
- Researchers have explored the antiviral potential of indole derivatives. For instance:
- Methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate exhibited inhibitory activity against influenza A virus .
- 4-Alkyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide derivatives demonstrated potency against Coxsackie B4 virus .
- Additionally, molecular docking studies have identified indole derivatives as anti-HIV agents .
- Novel compounds derived from this indole scaffold have been evaluated for their antiproliferative activities against cancer cell lines such as HeLa, MCF-7, and HT-29 .
Antiviral Activity
Anticancer Properties
Antimicrobial Activity
properties
IUPAC Name |
1H-indol-3-yl-[4-[(1-phenyltetrazol-5-yl)methyl]piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N7O/c29-21(18-14-22-19-9-5-4-8-17(18)19)27-12-10-26(11-13-27)15-20-23-24-25-28(20)16-6-2-1-3-7-16/h1-9,14,22H,10-13,15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGEUAWZSJAZSFW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=NN=NN2C3=CC=CC=C3)C(=O)C4=CNC5=CC=CC=C54 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N7O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(1H-indol-3-yl)(4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazin-1-yl)methanone |
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